2-Aminobenzo[d]oxazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H,(H2,8,9) |
InChI Key |
NUZLSMVEPPRZMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Classical and Contemporary Synthetic Routes to the 2-Aminobenzoxazole (B146116) Core
The synthesis of the 2-aminobenzoxazole core is a well-explored area of organic chemistry, with numerous methods developed to achieve this important heterocyclic system. These strategies range from classical cyclization reactions to modern transition metal-mediated transformations and one-pot multicomponent approaches.
Cyclization Reactions of ortho-Aminophenols with Cyanating Agents
A cornerstone in the synthesis of 2-aminobenzoxazoles is the cyclization of ortho-aminophenols with a source of a cyano group. This approach is one of the most established and widely used methods.
Historically, cyanogen (B1215507) bromide (BrCN) has been a common cyanating agent for this transformation. nih.gov The reaction proceeds through the initial reaction of the amino group of the ortho-aminophenol with cyanogen bromide, followed by an intramolecular cyclization of the resulting intermediate to form the 2-aminobenzoxazole ring. While effective, the high toxicity of cyanogen bromide has driven the search for safer alternatives. nih.gov
A notable and less hazardous alternative to cyanogen bromide is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.gov This reagent, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), efficiently facilitates the cyclization of various substituted ortho-aminophenols. The reaction is believed to proceed through the Lewis acid activation of the cyano group of NCTS, making it more susceptible to nucleophilic attack by the amino group of the ortho-aminophenol. Subsequent elimination of the sulfonamide and intramolecular cyclization yields the desired 2-aminobenzoxazole. nih.gov This method has been shown to be effective for a range of substituted ortho-aminophenols, including those with electron-donating and electron-withdrawing groups. nih.gov
Table 1: Synthesis of 2-Aminobenzoxazoles via Cyclization of o-Aminophenols with NCTS and BF₃·Et₂O nih.gov
| Entry | o-Aminophenol Substituent | Product | Yield (%) |
| 1 | H | Benzo[d]oxazol-2-amine | 60 |
| 2 | 4-Methyl | 5-Methylbenzo[d]oxazol-2-amine | 55 |
| 3 | 4-Methoxy | 5-Methoxybenzo[d]oxazol-2-amine | 58 |
| 4 | 4-Nitro | 5-Nitrobenzo[d]oxazol-2-amine | 48 |
| 5 | 4-Chloro | 5-Chlorobenzo[d]oxazol-2-amine | 50 |
| 6 | 5-Nitro | 6-Nitrobenzo[d]oxazol-2-amine | 47 |
| 7 | 5-Chloro | 6-Chlorobenzo[d]oxazol-2-amine | 50 |
| 8 | 4-COOCH₃ | Methyl 2-aminobenzo[d]oxazole-5-carboxylate | 45 |
Strategies Involving Smiles Rearrangement
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has emerged as a powerful tool for the synthesis of 2-aminobenzoxazoles. nih.gov This strategy offers a metal-free approach and can be highly efficient. nih.gov
One successful application of the Smiles rearrangement involves the reaction of benzoxazole-2-thiol with various amines in the presence of an activating agent like chloroacetyl chloride. nih.gov The reaction is thought to proceed through the initial S-alkylation of the benzoxazole-2-thiol, followed by an intramolecular nucleophilic attack of the amine on the benzoxazole (B165842) ring carbon, leading to a spiro intermediate. Subsequent rearomatization and hydrolysis afford the N-substituted 2-aminobenzoxazole. acs.org The reaction conditions, such as the base and solvent, can be optimized to favor the desired rearrangement product over potential side products. nih.gov
Table 2: One-Pot Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement nih.gov
| Entry | Amine | Activating Agent | Base | Solvent | Yield (%) |
| 1 | Cyclohexylamine | Chloroacetyl chloride | Cs₂CO₃ | Acetonitrile (B52724) | 85 |
| 2 | Benzylamine | Chloroacetyl chloride | Cs₂CO₃ | Acetonitrile | 82 |
| 3 | Aniline | Bromoacetyl bromide | Cs₂CO₃ | Acetonitrile | 75 |
| 4 | Morpholine | Chloroacetyl chloride | Cs₂CO₃ | Acetonitrile | 88 |
Palladium-Catalyzed and Other Transition Metal-Mediated Cyclizations
Transition metal catalysis has provided elegant and efficient pathways to the 2-aminobenzoxazole core. Palladium-catalyzed reactions, in particular, have been shown to be highly effective.
A notable example is the palladium-catalyzed aerobic oxidative cyclization of ortho-aminophenols with isocyanides. rsc.orgnih.gov This method utilizes a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, under an air or oxygen atmosphere. The reaction proceeds with a broad substrate scope, tolerating a variety of functional groups on both the ortho-aminophenol and the isocyanide, and generally provides the 2-aminobenzoxazole products in good to excellent yields. rsc.orgnih.gov This approach is attractive due to its mild reaction conditions and the use of readily available starting materials. rsc.orgnih.gov
While palladium is prominent, other transition metals have also been explored. For instance, cobalt-catalyzed aerobic oxidative cyclization of 2-aminophenols with isonitriles has been reported as an effective method for synthesizing 2-aminobenzoxazoles.
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. Several MCRs have been developed for the synthesis of 2-aminobenzoxazoles.
One such strategy involves the reaction of an ortho-aminophenol with an isothiocyanate, followed by cyclodesulfurization of the intermediate thiourea. researchgate.net This transformation can be promoted by various reagents. For example, triflic acid has been used as an efficient cyclodesulfurizing agent in a one-pot synthesis from isothiocyanates and 2-aminophenol. researchgate.net Another approach utilizes elemental sulfur in the presence of a base to mediate the cyclization. researchgate.net Electrochemical methods have also been developed, where an electric current is used to drive the cyclization in a one-pot fashion, often using acetic acid as both a reactant and an electrolyte. nih.gov
Selective Functionalization and Derivatization Strategies for 2-Aminobenzo[d]oxazol-5-ol
Once the 2-aminobenzoxazole core is synthesized, further functionalization is often necessary to explore its structure-activity relationships for various applications. The 2-amino group of this compound is a prime site for such modifications.
N-Substitution and Amidation of the 2-Amino Group
The primary amino group at the 2-position of the benzoxazole ring is nucleophilic and can readily undergo a variety of substitution and acylation reactions.
N-Alkylation: The introduction of alkyl groups on the 2-amino moiety can be achieved through various methods. A common approach involves the reaction with alkyl halides in the presence of a base. More recently, reductive amination protocols using aldehydes or ketones in the presence of a reducing agent have been employed. Another green approach is the use of benzylic alcohols as alkylating agents, which proceeds via a hydrogen-borrowing mechanism. rsc.org
N-Amidation (Acylation): The formation of an amide bond by reacting the 2-amino group with carboxylic acids or their derivatives is a fundamental transformation. This can be accomplished by using acyl chlorides, anhydrides, or by coupling the 2-aminobenzoxazole with a carboxylic acid using standard peptide coupling reagents. For instance, the reaction of a 2-aminobenzoxazole with a carboxylic acid that has been activated with thionyl chloride to form the acyl chloride, followed by reaction with the amine in the presence of a base like triethylamine (B128534), is a common procedure. This method has been successfully applied to synthesize a variety of N-acylated 2-aminobenzoxazole derivatives.
Table 3: Examples of N-Amidation of the 2-Aminobenzoxazole Core
| Entry | 2-Aminobenzoxazole | Carboxylic Acid Derivative | Product | Yield (%) |
| 1 | Benzo[d]oxazol-2-amine | 3-(Naphthalen-2-yl)propanoyl chloride | N-(Benzo[d]oxazol-2-yl)-3-(naphthalen-2-yl)propanamide | 50 |
| 2 | Benzo[d]oxazol-2-amine | 4-(Naphthalen-2-yl)butanoyl chloride | N-(Benzo[d]oxazol-2-yl)-4-(naphthalen-2-yl)butanamide | 32 |
These derivatization strategies allow for the systematic modification of the this compound structure, enabling the fine-tuning of its physicochemical and biological properties for specific applications.
O-Alkylation and Acylation at the 5-Hydroxyl Moiety
The phenolic hydroxyl group at the 5-position of this compound is a prime site for O-alkylation and O-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.
O-Alkylation: The introduction of alkyl groups at the 5-hydroxyl position can be achieved through Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide intermediate, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to ensure selective O-alkylation over potential N-alkylation of the 2-amino group. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).
O-Acylation: The 5-hydroxyl group can be readily acylated to form ester derivatives. This is typically achieved by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. Pyridine or triethylamine (Et₃N) are commonly used as bases to neutralize the hydrogen halide byproduct. For substrates sensitive to harsh conditions, milder acylation methods employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a carboxylic acid can be utilized. A patent for related 2-aminobenzoxazole derivatives suggests that after formation of the benzoxazole ring, the resulting product can react with an alkyl halide in solution to achieve O-alkylation google.com.
Table 1: Representative O-Alkylation and O-Acylation Reactions on Phenolic Hydroxyl Groups
| Reaction Type | Reagents and Conditions | Product Type |
| O-Alkylation | Alkyl halide, K₂CO₃, DMF, rt to 60 °C | 5-Alkoxy-2-aminobenzo[d]oxazole |
| O-Acylation | Acyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | 2-Aminobenzo[d]oxazol-5-yl ester |
Note: This table represents generalized conditions for O-alkylation and O-acylation of phenolic compounds, as specific literature for this compound is not available.
Electrophilic Aromatic Substitution Patterns on the Benzo Ring
The benzene (B151609) ring of the this compound scaffold is activated towards electrophilic aromatic substitution (EAS) by the electron-donating effects of the amino and hydroxyl groups, as well as the fused oxazole (B20620) ring. The directing effects of these substituents play a crucial role in determining the regioselectivity of the substitution. The 2-amino group and the 5-hydroxyl group are ortho-, para-directing activators.
Halogenation: Direct halogenation of the benzo ring can be achieved using various electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The position of halogenation will be directed by the existing substituents. Given the ortho, para-directing nature of the amino and hydroxyl groups, substitution is expected to occur at positions 4, 6, or 7.
Nitration: Nitration of the aromatic ring can be performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Studies on the nitration of benzoxazole have shown that substitution preferentially occurs at the 5- or 6-positions researchgate.net. In the case of this compound, the powerful directing effect of the hydroxyl and amino groups will likely favor nitration at the positions ortho and para to them, which are the 4 and 6 positions.
Sulfonation: Sulfonation can be achieved by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). Similar to other EAS reactions, the position of the sulfonic acid group will be determined by the directing effects of the existing substituents.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
| Bromination | Br⁺ | 4-Bromo- and/or 6-Bromo-2-aminobenzo[d]oxazol-5-ol |
| Nitration | NO₂⁺ | 4-Nitro- and/or 6-Nitro-2-aminobenzo[d]oxazol-5-ol |
| Sulfonation | SO₃ | This compound-4-sulfonic acid and/or -6-sulfonic acid |
Note: The regioselectivity is predicted based on the directing effects of the amino and hydroxyl groups. Experimental verification is required.
Cross-Coupling Reactions for Peripheral Modification
Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral modification of heterocyclic scaffolds. To utilize these reactions, a halogenated derivative of this compound is typically required as a starting material, which can be prepared via electrophilic halogenation as described in the previous section.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-2-aminobenzo[d]oxazol-5-ol with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used for the formation of carbon-carbon bonds. For instance, a 6-bromo-2-aminobenzo[d]oxazol-5-ol could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the 6-position. Research on related 2-aminobenzoxazoles has demonstrated successful Suzuki cross-coupling reactions to introduce alkyl substituents at the C-5 position nih.gov. Similarly, Suzuki coupling has been effectively used for the synthesis of 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole (B93375) nih.gov.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling a halo-2-aminobenzo[d]oxazol-5-ol with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the introduction of a wide range of amino substituents, which can be valuable for tuning the compound's properties. The reaction is known for its broad substrate scope and functional group tolerance wikipedia.org.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a halo-2-aminobenzo[d]oxazol-5-ol and a terminal alkyne, catalyzed by palladium and a copper co-catalyst organic-chemistry.orgwikipedia.orglibretexts.org. The resulting alkynyl-substituted derivatives can serve as versatile intermediates for further transformations.
Heck Coupling: The Heck reaction allows for the coupling of a halo-2-aminobenzo[d]oxazol-5-ol with an alkene to form a new carbon-carbon bond, providing access to vinyl-substituted derivatives organic-chemistry.orgwikipedia.org.
Table 3: Potential Cross-Coupling Reactions on a Halogenated this compound (e.g., 6-Bromo derivative)
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl/vinyl-2-aminobenzo[d]oxazol-5-ol |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 6-(Dialkyl/diaryl)amino-2-aminobenzo[d]oxazol-5-ol |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-2-aminobenzo[d]oxazol-5-ol |
| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Vinyl-2-aminobenzo[d]oxazol-5-ol |
Note: This table illustrates potential applications of cross-coupling reactions based on established methodologies for similar heterocyclic systems.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of the 2-aminobenzoxazole core, several eco-friendly methods have been developed that could potentially be adapted for the synthesis of this compound.
One notable approach is the use of water as a solvent. Tandem reactions of 2-aminophenols with isothiocyanates have been shown to proceed efficiently in water, offering a significant rate acceleration compared to volatile organic solvents rsc.org. This method provides a variety of 2-aminobenzoxazole derivatives in good yields and has the advantages of using readily available starting materials and an environmentally benign solvent rsc.org.
Another green strategy involves the use of reusable catalysts. For instance, the synthesis of 2-aminobenzoxazoles has been reported using a catalytic amount of poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H), which is an economical and reusable catalyst with low catalytic loading researchgate.net. Similarly, other solid acid catalysts have been employed for the synthesis of 2-substituted benzoazoles under solvent-free conditions researchgate.net.
The use of non-hazardous reagents is another key aspect of green chemistry. Instead of the highly toxic cyanogen bromide traditionally used for the cyclization of 2-aminophenols, alternative cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been employed in the presence of a Lewis acid, offering a safer synthetic route nih.govacs.org.
Table 4: Green Chemistry Approaches for the Synthesis of the 2-Aminobenzoxazole Scaffold
| Green Approach | Key Features | Example Reaction | Reference |
| Use of Water as Solvent | Environmentally benign, rate acceleration | 2-Aminophenol + Isothiocyanate in water | rsc.org |
| Reusable Catalysts | Reduced waste, cost-effective | 2-Aminophenol + Urea with PEG-SO₃H | researchgate.net |
| Non-hazardous Reagents | Increased safety | 2-Aminophenol + NCTS with BF₃·Et₂O | nih.govacs.org |
Advanced Spectroscopic and Structural Elucidation of 2 Aminobenzo D Oxazol 5 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Aminobenzo[d]oxazol-5-ol, both ¹H and ¹³C NMR spectra would provide definitive information on the placement of the substituents and the electronic environment of each atom in the ring system.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring, in addition to exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The expected chemical shifts (δ) are influenced by the electron-donating effects of the -OH and -NH₂ groups and the electronic nature of the oxazole (B20620) ring. The protons are expected to appear in the aromatic region (typically 6.0-8.0 ppm). The coupling patterns (splitting) between adjacent protons would confirm their relative positions (ortho, meta, para).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton. The spectrum for this compound is predicted to show seven distinct signals corresponding to the seven carbon atoms of the benzoxazole (B165842) core. The chemical shifts of the carbon atoms are significantly influenced by the attached heteroatoms (O, N) and the substituents. The carbon atom C2, bonded to two heteroatoms (O and N), is expected to be the most deshielded, appearing at a high chemical shift (in the 160-165 ppm range), a characteristic feature of 2-aminobenzoxazoles rsc.orgacs.org. The carbons bearing the -OH (C5) and -NH₂ (C2) groups will also show characteristic shifts. Data from related benzoxazole structures support these predictions rsc.orgacs.org.
Predicted NMR Data for this compound (Note: Data is predicted based on analysis of similar structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~163 |
| C3a | - | ~144 |
| C4 | ~6.7 (d) | ~104 |
| C5 | - | ~150 |
| C6 | ~6.8 (dd) | ~112 |
| C7 | ~7.0 (d) | ~110 |
| C7a | - | ~146 |
| -OH | Exchangeable proton, broad singlet | - |
| -NH₂ | Exchangeable proton, broad singlet | - |
d = doublet, dd = doublet of doublets
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₆N₂O₂), the molecular weight is 150.14 g/mol chemenu.com.
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The expected [M+H]⁺ ion for this compound would be approximately 151.0553, consistent with the formula C₇H₇N₂O₂⁺ acs.org.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion. The fragmentation pattern is a molecular fingerprint. The stable benzoxazole ring is expected to be a major feature in the mass spectrum. Key fragmentation pathways for heterocyclic molecules often involve the loss of small, stable neutral molecules like CO, HCN, and H₂O chemguide.co.uklibretexts.org. For alcohols, the loss of a water molecule (18 Da) is a common fragmentation pathway savemyexams.com.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass/charge) | Possible Fragment Identity | Notes |
| 150 | [C₇H₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 132 | [M - H₂O]⁺˙ | Loss of water from the hydroxyl group, a characteristic fragmentation for alcohols savemyexams.com. |
| 122 | [M - CO]⁺˙ | Loss of carbon monoxide, a common fragmentation for phenols and heterocyclic compounds. |
| 94 | [M - CO - CO]⁺˙ or [M - 2CO]⁺˙ | Subsequent loss of a second CO molecule. |
| 95 | [M - HCN - CO]⁺˙ | Loss of hydrogen cyanide and carbon monoxide. |
Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenol (B47542) and the N-H stretching of the primary amine researchgate.netresearchgate.net. The C=N stretching vibration within the oxazole ring typically appears around 1630-1650 cm⁻¹ researchgate.net. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and C-O stretching (both phenolic and ether-like in the ring) would be observed in the 1200-1300 cm⁻¹ range.
Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Aromatic systems like benzoxazole exhibit strong UV absorption msu.eduscience-softcon.de. The presence of auxochromes like -NH₂ and -OH groups is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted benzoxazole core msu.eduresearchgate.net. The spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) in the UV range, characteristic of π → π* transitions within the conjugated aromatic system.
Predicted Spectroscopic Features for this compound
| Spectroscopy Type | Functional Group | Predicted Absorption Region |
| Infrared (IR) | O-H (phenol) / N-H (amine) stretch | 3200 - 3600 cm⁻¹ (broad) |
| C=N (oxazole) stretch | ~1640 cm⁻¹ | |
| C=C (aromatic) stretch | 1450 - 1600 cm⁻¹ | |
| C-O (phenol/ether) stretch | 1200 - 1300 cm⁻¹ | |
| UV-Visible | π → π* transitions | 280 - 320 nm |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions academie-sciences.fr.
While a crystal structure for this compound is not publicly available, a successful crystallographic analysis would provide invaluable data. It would confirm the planarity of the benzoxazole ring system and detail the conformation of the amino group. Crucially, it would reveal the hydrogen bonding network in the crystal lattice, which would be extensive given the presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (oxazole nitrogen and oxygen). Such interactions are critical in governing the physical properties of the solid material. The analysis of related heterocyclic structures shows that hydrogen bonds and π–π stacking interactions are common and play a major role in the crystal packing researchgate.netresearchgate.net.
Computational Chemistry and Theoretical Investigations of 2 Aminobenzo D Oxazol 5 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. However, no specific studies detailing these calculations for 2-Aminobenzo[d]oxazol-5-ol have been published.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and electronic properties. irjweb.commdpi.com For many organic molecules, these orbitals are calculated using Density Functional Theory (DFT) methods, such as B3LYP, to understand their electron-donating and accepting capabilities. researchgate.netresearchgate.net Unfortunately, no published data exists for the HOMO-LUMO energies or the energy gap of this compound.
Electrostatic Potential and Charge Density Distribution Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netuni-muenchen.deresearchgate.net This is typically represented by a color-coded map where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). uni-muenchen.de Such a map for this compound has not been computationally generated or published.
Conformational Analysis and Energy Landscapes
Conformational analysis identifies the stable three-dimensional arrangements of a molecule and the energy barriers between them. cwu.edu This is particularly important for flexible molecules, as their conformation can significantly influence their biological activity. Computational methods are used to explore the potential energy surface and identify low-energy conformers. nih.govmdpi.com There are currently no published conformational analyses or energy landscape studies specifically for this compound.
Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Interactions
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their interactions with solvent molecules and conformational changes in a solution environment. nih.govmdpi.com This technique is essential for understanding how a molecule behaves in a biologically relevant aqueous medium. A search of the scientific literature yielded no studies on the molecular dynamics of this compound.
Molecular Docking Studies for Predictive Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfums.ac.ir It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.govf1000research.com While various benzoxazole (B165842) derivatives have been the subject of docking studies to evaluate their potential as inhibitors for targets like α-glucosidase or in Alzheimer's disease research, no such predictive studies have been reported specifically for this compound. researchgate.netnih.gov
Computational Elucidation of Reaction Mechanisms
Understanding the step-by-step process of a chemical reaction at the molecular level is a primary goal of computational chemistry. smu.eduarxiv.org These studies involve calculating the energies of reactants, products, intermediates, and transition states to map out the most likely reaction pathway. smu.edu This is crucial for optimizing synthetic routes and designing new reactions. mdpi.comnih.gov However, there are no published computational studies that elucidate the reaction mechanisms involving the synthesis or reactivity of this compound.
Chemical Reactivity and Mechanistic Pathways of 2 Aminobenzo D Oxazol 5 Ol
Intramolecular Rearrangements and Cyclization Mechanisms
The formation of the 2-aminobenzoxazole (B146116) scaffold is often achieved through cyclization reactions of ortho-substituted aminophenols. One prominent method involves the reaction of an o-aminophenol with an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which is considered a safer alternative to the highly toxic cyanogen (B1215507) bromide (BrCN). nih.govacs.org The mechanism for this cyclization is typically initiated by the activation of the cyanating agent by a Lewis acid, for instance, boron trifluoride etherate (BF₃·Et₂O). nih.govacs.org This activation enhances the electrophilicity of the cyano carbon, facilitating a nucleophilic attack by the amino group of the o-aminophenol. Subsequent elimination of the sulfonamide residue is followed by an intramolecular attack by the hydroxyl group on the electron-deficient carbon, leading to ring closure. The final 2-aminobenzoxazole product is formed upon workup. nih.govacs.org
Another significant intramolecular pathway for forming N-substituted 2-aminobenzoxazoles is the Smiles rearrangement. nih.govacs.org This reaction is a form of intramolecular nucleophilic aromatic substitution (SNAr). nih.gov In a relevant synthetic approach, benzoxazole-2-thiol can be activated with chloroacetyl chloride in the presence of an amine. nih.govacs.org The proposed mechanism suggests that the initially formed S-alkylated thiol undergoes a nucleophilic attack by the nitrogen of the amine at the C2 position of the benzoxazole (B165842) ring. acs.org This attack forms a transient spiro intermediate. nih.govacs.org The subsequent steps involve rearomatization of the ring system and hydrolysis, which yield the final N-substituted 2-aminobenzoxazole. acs.org The efficiency of the Smiles rearrangement can be influenced by steric hindrance on the amine and the reaction conditions employed. acs.org
| Reaction Type | Key Reagents | General Mechanism | Intermediate |
| Lewis Acid-Catalyzed Cyclization | o-aminophenol, NCTS, BF₃·Et₂O | 1. Lewis acid activation of NCTS. 2. Nucleophilic attack by -NH₂. 3. Intramolecular attack by -OH. 4. Ring closure and workup. | Activated NCTS complex |
| Smiles Rearrangement | Benzoxazole-2-thiol, Amine, Chloroacetyl chloride | 1. S-alkylation of thiol. 2. Intramolecular nucleophilic attack by amine N. 3. Rearomatization and hydrolysis. | Spiro intermediate |
Nucleophilic and Electrophilic Substitution Patterns on the Benzoxazole Ring System
The benzoxazole ring of 2-Aminobenzo[d]oxazol-5-ol is rich in electrons, making it susceptible to electrophilic attack, while direct nucleophilic substitution on the untreated ring is less common.
Electrophilic Substitution: The reactivity and orientation of electrophilic substitution are strongly dictated by the powerful activating effects of the amino (-NH₂) group at position 2 and the hydroxyl (-OH) group at position 5. Both are ortho-, para-directing groups. Due to resonance, the lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene (B151609) ring, increasing the electron density and making the ring system more reactive towards electrophiles than benzene itself. doubtnut.com Similarly, the hydroxyl group at C5 further activates the ring. The combined influence of these two groups directs incoming electrophiles primarily to the C4 and C6 positions, which are ortho to one group and para or ortho to the other, respectively.
Nucleophilic Substitution: While direct nucleophilic substitution on the hydrogen-bearing carbons of the benzene ring is difficult, substitution can occur under specific conditions. For instance, a process has been described for preparing 2-amino-5-nitrophenol (B90527) derivatives where benzoxazole derivatives with a suitable leaving group at the 5-position undergo nucleophilic substitution. google.com In a related synthesis, the installation of amino functionalities on a precursor molecule, 5-fluoro-2-nitrophenol, proceeds via nucleophilic aromatic substitution where the fluorine atom is displaced by an amine. ucsd.edu The reaction is facilitated by the strong electron-withdrawing nature of the nitro group, which activates the ring towards nucleophilic attack. ucsd.edu
Direct amination at the C2 position of the benzoxazole core is another important transformation. This can be achieved through various methods, including reactions catalyzed by transition metals like iron or silver. acs.org Metal-free approaches have also been developed, such as direct oxidative amination using an ionic liquid catalyst system. mdpi.comresearchgate.net
Oxidation and Reduction Pathways of the Functional Groups
The functional groups of this compound are susceptible to both oxidation and reduction, providing pathways to other classes of compounds.
Reduction: The most significant reduction pathway related to this compound is the synthesis of its o-aminophenol precursor. Many synthetic routes to substituted 2-aminobenzoxazoles begin with a substituted 2-nitrophenol. ucsd.edu The nitro group is readily reduced to an amino group, commonly using catalytic hydrogenation or reducing agents like tin(II) chloride or iron in acidic media. This reduction yields the corresponding o-aminophenol, which is often unstable and prone to air oxidation, and is therefore typically used immediately in the subsequent cyclization step to form the benzoxazole ring. ucsd.edu
Oxidation: The phenol (B47542) and amine functionalities make the this compound core susceptible to oxidation. The o-aminophenol structure itself is easily oxidized. ucsd.edu The 2-aminobenzoxazole system can also undergo oxidation. For example, a close analog, 2-Amino-5-methoxybenzoxazole, can be oxidized to form quinone derivatives. Electrochemical methods have also been employed for the synthesis of 2-aminobenzoxazoles through an oxidative dehydrogenative coupling process. nih.gov In one such mediated electrochemical process, the reaction involves the ring-opening of a benzoxazole by an amine to form an ortho-hydroxyamidine adduct, which then undergoes intramolecular cyclization and is finally oxidized to the 2-aminobenzoxazole product. nih.gov
Role of Catalysis in Selective Transformations of this compound
Catalysis plays a pivotal role in achieving efficient and selective syntheses and transformations of 2-aminobenzoxazoles. sioc-journal.cn Various catalytic systems, including transition metals, Lewis acids, and metal-free catalysts, have been developed. sioc-journal.cn
Transition-Metal Catalysis: Transition metals are widely used to facilitate the formation of 2-aminobenzoxazoles. Iron-catalyzed direct C-H amination of azoles has been reported, using amines as the nitrogen source in the presence of air. acs.org Similarly, silver-mediated direct amination of benzoxazoles has been achieved. acs.org Copper catalysts are also effective; for example, a combination of a Brønsted acid and CuI can catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids are instrumental in cyclization reactions. As mentioned previously, BF₃·Et₂O is used to activate cyanating agents like NCTS, promoting the cyclization of o-aminophenols to form the 2-aminobenzoxazole ring system. nih.govacs.org
Metal-Free and Organocatalysis: To address the cost and toxicity concerns associated with some metal catalysts, metal-free alternatives have gained attention. mdpi.comresearchgate.net A green and efficient direct oxidative amination of benzoxazoles has been developed using a reusable heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, as the catalyst at room temperature. mdpi.comresearchgate.net Photocatalysis using Rose Bengal has also been reported for the amination of 2-mercaptobenzoxazoles, although it may require a strong organic base and longer reaction times. acs.org Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines generated from 2-aminophenols to produce 2-arylbenzoxazoles under mild conditions. organic-chemistry.org
| Catalyst Type | Catalyst Example | Transformation | Reference |
| Transition Metal | Iron (Fe) salts | Direct C-H amination of azoles | acs.org |
| Transition Metal | Silver (Ag) salts | Decarbonylative amination | acs.org |
| Transition Metal | Copper Iodide (CuI) | Cyclization with β-diketones | organic-chemistry.org |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | Cyclization of o-aminophenols with NCTS | nih.govacs.org |
| Ionic Liquid | 1-Butylpyridinium Iodide ([BPy]I) | Direct oxidative amination | mdpi.comresearchgate.net |
| Photocatalyst | Rose Bengal | Amination of 2-mercaptobenzoxazoles | acs.org |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Intramolecular cyclization of aldimines | organic-chemistry.org |
Biological Activity and Mechanistic Insights of 2 Aminobenzo D Oxazol 5 Ol Derivatives in Vitro Research
Antimicrobial Activity Studies
The antimicrobial potential of 2-aminobenzoxazole (B146116) derivatives has been extensively investigated. These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of various bacterial and fungal strains, including those resistant to existing drugs.
Antibacterial Efficacy and Spectrum of Activity
Research has shown that derivatives of the parent compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Synthetic benzoxazole (B165842) derivatives have been found to be active against a range of bacteria including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov
In one study, novel benzothiazole-based compounds, which share a similar structural scaffold, were synthesized and tested. Among these, compounds 4b and 7a were notably more potent than the standard antibiotic ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA) and a multi-drug resistant clinical isolate of Enterococcus faecium. nih.gov Similarly, another study on 2-substituted benzoxazole derivatives reported potent activity against E. coli at a concentration of 25 μg/mL. researchgate.net Further research into 5-substituted 2-aminobenzothiazole (B30445) derivatives identified compounds with broad-spectrum activity against ESKAPE pathogens, which are a leading cause of nosocomial infections. nih.gov Specifically, compound E showed a minimum inhibitory concentration (MIC) of less than 0.03 μg/mL for most Gram-positive strains and 4–16 μg/mL against Gram-negative bacteria like E. coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.gov
| Derivative Type | Bacterial Strain | Activity/Potency | Reference |
| Benzothiazole (B30560) derivative 4b | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than ciprofloxacin | nih.gov |
| Benzothiazole derivative 7a | Multi-drug resistant Enterococcus faecium | More potent than ciprofloxacin | nih.gov |
| 2-Substituted benzoxazole | Escherichia coli | Potent activity at 25 μg/mL | researchgate.net |
| 5-Substituted 2-aminobenzothiazole Compound E | Gram-positive strains | MIC < 0.03 μg/mL | nih.gov |
| 5-Substituted 2-aminobenzothiazole Compound E | E. coli, A. baumannii, P. aeruginosa | MIC 4–16 μg/mL | nih.gov |
Antifungal Properties and Targets
In addition to their antibacterial effects, these derivatives have demonstrated significant antifungal properties. Studies have reported their efficacy against various fungal species, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.netnih.govresearchgate.net
One study found that the benzothiazole derivative 7a was as potent as the standard antifungal nystatin (B1677061) against a clinical isolate of Candida albicans. nih.gov Research on 2-substituted benzoxazole derivatives showed they possess moderate antifungal activity. researchgate.net Another study focusing on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that nearly half of the 41 compounds studied exhibited antifungal properties, including against pathogenic C. albicans. nih.gov The structural features, particularly substituents at positions 2 and 5 of the benzoxazole ring, were found to be crucial for this activity. nih.gov
| Derivative Type | Fungal Strain | Activity/Potency | Reference |
| Benzothiazole derivative 7a | Candida albicans (clinical isolate) | Equipotent to nystatin | nih.gov |
| 2-Substituted benzoxazole | Aspergillus clavatus, Candida albicans | Moderate antifungal activity | researchgate.net |
| 3-(2-Benzoxazol-5-yl)alanine derivatives | Candida albicans | Active (nearly half of compounds studied) | nih.gov |
Elucidation of Molecular Targets (e.g., DNA Gyrase Inhibition)
To understand the mechanism behind their antimicrobial action, researchers have investigated the molecular targets of these compounds. A primary target identified is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.netresearchgate.net
Several studies have confirmed that derivatives of 2-aminobenzoxazole and related scaffolds like benzothiazole can inhibit DNA gyrase and, in some cases, topoisomerase IV. nih.govnih.gov For instance, compounds 4b and 7a were found to inhibit both DNA gyrase and topoisomerase IV at low micromolar concentrations. nih.gov This dual-targeting ability is a promising strategy to combat drug resistance. Molecular docking studies have further supported the hypothesis that the antibacterial activity is linked to the inhibition of DNA gyrase. researchgate.net The inhibition of this enzyme disrupts the supercoiling of bacterial DNA, ultimately leading to cell death. researchgate.net
Anticancer and Antiproliferative Research
The therapeutic potential of 2-aminobenzo[d]oxazol-5-ol derivatives extends to oncology. In vitro studies have demonstrated their ability to inhibit the growth of various cancer cell lines and modulate key cellular pathways involved in cancer progression.
Inhibition of Specific Cancer Cell Line Proliferation
Derivatives of this scaffold have shown significant antiproliferative activity against a range of human cancer cell lines. For example, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives were synthesized and evaluated for their anti-tumor activities. nih.gov The most promising compound, H1 , exhibited specific and potent anti-proliferation ability against HeLa (cervical cancer) cells with an IC₅₀ value of 380 nM. nih.gov
Other studies have investigated novel 2-aminobenzothiazole derivatives for their effects on lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.gov The compounds OMS5 and OMS14 were identified as the most potent, with IC₅₀ values ranging from 22.13 to 61.03 μM. nih.gov Furthermore, these two compounds demonstrated broad anticancer inhibition against the NCI 60-cell line panel, suggesting their potential as lead compounds for future drug development. nih.gov
| Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| H1 (2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative) | HeLa (Cervical Cancer) | 380 nM | nih.gov |
| OMS5 (2-aminobenzothiazole derivative) | A549 (Lung Cancer), MCF-7 (Breast Cancer) | 22.13 - 61.03 μM | nih.gov |
| OMS14 (2-aminobenzothiazole derivative) | A549 (Lung Cancer), MCF-7 (Breast Cancer) | 22.13 - 61.03 μM | nih.gov |
Modulation of Oncogenic Cellular Pathways (e.g., HPV-relevant pathways)
A key aspect of the anticancer activity of these derivatives is their ability to modulate oncogenic cellular pathways. A significant focus has been on pathways relevant to the Human Papillomavirus (HPV), a primary etiological factor for cervical cancer. nih.gov The HPV oncoproteins E6 and E7 are crucial for the malignant transformation of cells. nih.govmdpi.com
Research has shown that 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives can regulate these HPV-relevant pathways. nih.gov For instance, compound H1 showed significant inhibition against HPV18-positive HeLa cells but not HPV16-positive SiHa cells. nih.gov Further investigation revealed that a low concentration of H1 could induce a cell cycle blockage at the G1 phase and slightly promote apoptosis. nih.gov The mechanism of action for some flavonoids has been shown to involve the disruption of the E6/E6AP interaction, which leads to the restoration of p53 levels, a critical tumor suppressor protein that is targeted for degradation by the HPV E6 oncoprotein. mdpi.com By interfering with these viral oncogenic processes, these compounds can prevent the abnormal proliferation of cervical cancer cells. nih.gov
Cell Cycle Perturbation and Apoptosis Induction Studies
Derivatives of the benzoxazole scaffold have been investigated for their potential to interfere with the cell cycle and induce programmed cell death, or apoptosis, in cancer cell lines. nih.govresearchgate.net
In one study, a series of researchgate.netnih.govoxazolo[5,4-e]isoindole derivatives, which can be considered structurally related to benzoxazoles, were synthesized and evaluated for their antiproliferative activities. The mechanism of action for the most potent compounds was found to involve the impairment of microtubule assembly during mitosis. This disruption of the cellular skeleton leads to an arrest of the cell cycle at the G2/M phase, which is the stage just before cell division. Consequently, this cell cycle arrest triggers a cascade of events leading to caspase-dependent apoptosis. researchgate.net
Another study on isoxazolidine (B1194047) derivatives, another class of heterocyclic compounds, demonstrated similar effects. The most active compounds in this series were found to induce cell cycle arrest and apoptosis in different cancer cell lines. For instance, in MCF-7 breast cancer cells, one compound caused an arrest in the S phase, while another induced arrest in the G0/G1 phase. mdpi.com Both compounds led to a significant increase in both early and late-stage apoptosis. mdpi.com
Similarly, research on 5-(carbamoylmethylene)-oxazolidin-2-ones, which share a core oxazole (B20620) ring, revealed that these compounds can inhibit the proliferation of cancer cells and induce apoptosis. The lead compound in this series was shown to cause a G1 phase arrest in the cell cycle. This was accompanied by a reduction in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspase-9, a key initiator of the apoptotic cascade. nih.gov
While these studies focus on related heterocyclic structures rather than this compound itself, they provide a strong rationale for investigating its derivatives for similar anticancer properties. The consistent findings across these related compound classes suggest that the benzoxazole core may be a valuable pharmacophore for the development of new agents that target cell cycle progression and apoptosis.
Table 1: Effects of Related Heterocyclic Compounds on Cell Cycle and Apoptosis
| Compound Class | Cell Line(s) | Effect on Cell Cycle | Apoptosis Induction |
| researchgate.netnih.govOxazolo[5,4-e]isoindoles researchgate.net | DMPM | G2/M phase arrest | Caspase-dependent |
| Isoxazolidines mdpi.com | MCF-7, A549, SKOV3 | S phase or G0/G1 phase arrest | Significant increase |
| 5-(Carbamoylmethylene)-oxazolidin-2-ones nih.gov | MCF-7, HeLa | G1 phase arrest | Caspase-9 activation |
Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
The multifactorial nature of Alzheimer's disease (AD), which involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, and neuronal loss, has spurred the development of multi-target directed ligands (MTDLs). researchgate.netnih.gov Derivatives of 2-aminobenzo[d]oxazole have emerged as a promising scaffold in this area. researchgate.net
A key therapeutic strategy for AD is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netmdpi.com A library of 2-substituted benzo[d]oxazol-5-amine derivatives has been designed and synthesized for this purpose. researchgate.netnih.gov
One of the most potent compounds to emerge from this research was compound 92 , which exhibited strong inhibitory activity against AChE with an IC50 value of 0.052 µM, and moderate inhibition of BuChE with an IC50 of 1.085 µM. researchgate.netnih.gov Another promising derivative, (4-(5-aminobenzo[d]oxazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone (111) , also showed excellent inhibitory potency against both AChE and BuChE. researchgate.net
Further studies on other related benzoxazole derivatives have also demonstrated their potential as cholinesterase inhibitors, with some compounds showing activity comparable to or even stronger than standard drugs like tacrine (B349632) and donepezil. nih.gov
Table 2: Cholinesterase Inhibitory Activity of Selected this compound Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Compound 92 | 0.052 ± 0.010 | 1.085 ± 0.035 | researchgate.netnih.gov |
| Compound 111 | 0.052 ± 0.010 | 1.085 ± 0.035 | researchgate.net |
The aggregation of amyloid-beta peptides into plaques is a central pathological hallmark of Alzheimer's disease. rsc.org Therefore, compounds that can inhibit this aggregation process are considered valuable therapeutic candidates.
The same multi-target directed ligand approach that yielded potent cholinesterase inhibitors has also been applied to target Aβ aggregation. Compound 92 , in addition to its cholinesterase inhibitory activity, was found to significantly inhibit amyloid-beta aggregation at a concentration of 20 µM. researchgate.netnih.gov
This dual activity of inhibiting both cholinesterases and Aβ aggregation makes these 2-aminobenzo[d]oxazole derivatives particularly attractive for the development of disease-modifying therapies for AD.
Beyond targeting specific enzymes and protein aggregation, the direct protection of neurons from damage is a crucial therapeutic goal in neurodegenerative diseases. mdpi.commdpi.comnih.gov Derivatives of 2-aminobenzo[d]oxazole have shown promise in this regard.
In vitro studies using the SH-SY5Y neuroblastoma cell line, a common model for neuronal studies, have demonstrated the neuroprotective properties of these compounds. Compound 92 was shown to have neuroprotective effects at a concentration of 40 µM. researchgate.netnih.gov
Another study focused on a series of novel benzo[d]oxazole-based derivatives and their effects on PC12 cells induced with Aβ25-35, a toxic fragment of the amyloid-beta peptide. semanticscholar.org Many of the synthesized compounds were effective in reducing the neurotoxicity of Aβ25-35. One compound, 5c , was particularly noteworthy as it was non-toxic at 30 µg/mL and significantly increased the viability of Aβ25-35-treated PC12 cells. Further investigation revealed that compound 5c exerted its neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway, which is known to be involved in cell survival and inflammation. semanticscholar.org
These findings suggest that 2-aminobenzo[d]oxazole derivatives can protect neurons from the toxic insults associated with Alzheimer's disease, further highlighting their therapeutic potential.
Other Enzyme Inhibition Studies
The versatile scaffold of 2-aminobenzoxazole has also been explored for its inhibitory activity against other classes of enzymes. acs.org
2-Aminobenzoxazoles and their N-substituted analogs have been described as potential inhibitors of various proteases. acs.org Chymase, a chymotrypsin-like serine protease found in mast cells, is one such target. nih.govnih.gov This enzyme is involved in the local generation of angiotensin II and plays a role in inflammation and tissue remodeling. nih.govnih.gov
While specific studies on the inhibition of chymase by this compound are not widely available, the known activity of related benzoxazole derivatives against proteases suggests that this is a viable area for future investigation. The ability to inhibit chymase could have therapeutic implications in cardiovascular and inflammatory diseases. nih.gov
Topoisomerase II Inhibition
Research into the biological mechanisms of benzoxazole derivatives has identified topoisomerase II as a key molecular target. A number of 2,5-disubstituted-benzoxazole derivatives have been investigated for their inhibitory effects on eukaryotic DNA topoisomerase II in a cell-free system. These studies are crucial for understanding the direct interaction between the compounds and the enzyme, independent of cellular uptake and metabolism factors.
In one such study, several benzoxazole compounds were evaluated for their ability to inhibit topoisomerase II, with the results compared against the well-known topoisomerase II inhibitor, etoposide (B1684455). Notably, certain derivatives exhibited significant inhibitory activity. For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole (Compound 1 ), 2-(p-nitrobenzyl)benzoxazole (Compound 2 ), and 5-nitro-2-(p-nitrobenzyl)benzoxazole (Compound 3 ) displayed potent inhibition of eukaryotic DNA topoisomerase II. nih.gov Their half-maximal inhibitory concentrations (IC50) were determined to be 22.3 µM, 17.4 µM, and 91.41 µM, respectively. nih.gov These findings are particularly noteworthy as the potencies of compounds 1 and 2 were higher than that of the reference drug etoposide in the same assay. nih.gov
Further investigations into benzoxazole derivatives synthesized from thymoquinone (B1682898) have also pointed towards topoisomerase II inhibition as a plausible mechanism of their anticancer action. nih.gov While direct enzymatic assays were not the primary focus of this specific study, docking studies suggested that the synthesized benzoxazoles, such as 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (Compound 4 ), could possess stronger topoisomerase II inhibitory activities than the parent compound, thymoquinone. nih.gov The benzoxazole ring is considered crucial for this activity. nih.gov
The following table summarizes the in vitro inhibitory activities of selected benzoxazole derivatives against topoisomerase II.
| Compound ID | Compound Name | Substitution Pattern | Topoisomerase II IC50 (µM) | Reference |
| 1 | 5-Chloro-2-(p-methylphenyl)benzoxazole | 5-Chloro, 2-(p-methylphenyl) | 22.3 | nih.gov |
| 2 | 2-(p-nitrobenzyl)benzoxazole | 2-(p-nitrobenzyl) | 17.4 | nih.gov |
| 3 | 5-nitro-2-(p-nitrobenzyl)benzoxazole | 5-nitro, 2-(p-nitrobenzyl) | 91.41 | nih.gov |
| 4 | 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol | 2-(4-fluorophenyl), 4-methyl, 5-ol, 7-isopropyl | In silico prediction of activity | nih.gov |
Table 1: In Vitro Topoisomerase II Inhibitory Activity of Selected Benzoxazole Derivatives
Comprehensive Structure-Activity Relationship (SAR) Derivations
The structure-activity relationship (SAR) for this compound and its analogues as topoisomerase II inhibitors can be deduced by analyzing the structural features that contribute to their biological activity. Although direct SAR studies on a series of this compound derivatives are not extensively documented in a single report, valuable insights can be drawn from the available data on related benzoxazole and benzothiazole structures.
The core benzoxazole scaffold is a critical pharmacophore for topoisomerase II inhibition. nih.gov The substitutions at the 2 and 5 positions of the benzoxazole ring significantly modulate the inhibitory potency.
For instance, the nature of the substituent at the 2-position plays a vital role. The presence of a p-nitrobenzyl group at this position, as seen in compound 2 , resulted in the most potent topoisomerase II inhibition among the tested compounds in that series, with an IC50 of 17.4 µM. nih.gov This suggests that an electron-withdrawing nitro group on the benzyl (B1604629) moiety might be favorable for activity. In contrast, a p-methylphenyl group at the 2-position (Compound 1 ) also conferred potent activity, indicating that both electron-donating and electron-withdrawing substituents can be accommodated, though the nature of the entire substituent is key. nih.gov
Substitution at the 5-position of the benzoxazole ring also has a profound impact on activity. The introduction of a chloro group at the 5-position in conjunction with a p-methylphenyl group at the 2-position (Compound 1 ) yielded a potent inhibitor. nih.gov However, a nitro group at the 5-position, as in compound 3 , led to a decrease in potency compared to its analogue lacking this substituent (Compound 2 ). nih.gov This highlights a sensitive dependence of activity on the electronic and steric properties of the substituent at this position.
While not a 2-aminobenzoxazole, the activity of 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (Compound 4 ) in cellular assays and its predicted interaction with topoisomerase II in silico suggest that a hydroxyl group at the 5-position is compatible with anticancer activity. nih.gov This is a key finding for the potential of this compound derivatives.
Drawing parallels from the closely related 2-aminobenzothiazole scaffold, where more extensive SAR studies on topoisomerase II inhibition have been conducted, can provide further insights. For 2-aminobenzothiazole derivatives, it has been observed that introducing a methyl group on the benzothiazole ring generally decreases cytotoxicity. nih.gov Furthermore, the nature of substituents on a phenyl ring attached to the core can significantly influence activity, with an order of improved cytotoxicity being NO2 > Cl > H > Me. nih.gov While these findings are for a different heterocyclic system, they offer valuable guidance for the future design of 2-aminobenzoxazole-based topoisomerase II inhibitors.
Applications in Materials Science and Functional Materials Development
Integration of 2-Aminobenzo[d]oxazol-5-ol into Novel Polymeric Architectures
The development of high-performance polymers, such as aramids (aromatic polyamides), has been a significant area of materials science. wikipedia.org These materials are known for their exceptional strength, heat resistance, and durability, which stem from their rigid-rod polymer chains and strong intermolecular hydrogen bonding. wikipedia.orgbodyarmornews.comresearchgate.net Aramids are synthesized through the polycondensation reaction of an aromatic diamine with an aromatic diacid chloride. researchgate.net
The incorporation of heterocyclic rings, like benzoxazole (B165842), into the main chain of polyamides and other polymers is a strategy to create novel materials with superior properties. rsc.org The benzoxazole moiety can enhance thermal stability, and its rigid structure contributes to high mechanical strength. rsc.orgresearchgate.net While direct polymerization of this compound requires modification to create a difunctional monomer suitable for step-growth polymerization, studies on analogous benzoxazole-containing diamines provide insight into the potential of these architectures.
A relevant example is the synthesis of poly(benzoxazole imide)s (PBOPIs) from isomeric diamines containing a benzoxazole core, such as 2-(3-aminophenyl)benzo[d]oxazol-5-amine. rsc.org In this approach, the benzoxazole-containing diamine is reacted with various commercial tetracarboxylic dianhydrides via thermal imidization to produce a series of novel PBOPIs. rsc.org The resulting polymers exhibit excellent thermal properties, including high glass transition temperatures (Tg) and thermal stability, along with robust mechanical strength. rsc.org
The properties of these poly(benzoxazole imide)s are summarized in the table below, demonstrating the impact of incorporating a benzoxazole unit into the polymer backbone.
| Polymer ID | Dianhydride Used | Tg (°C) rsc.org | Td5% (°C) in N2 rsc.org | Tensile Strength (MPa) rsc.org | Tensile Modulus (GPa) rsc.org |
| PI-3a | ODPA | 285 | 535 | 115 | 3.1 |
| PI-4a | BPADA | 291 | 510 | 103 | 2.9 |
| PI-5a | 6FDA | 315 | 521 | 126 | 3.7 |
| PI-3b | ODPA | 316 | 564 | 118 | 3.2 |
| PI-4b | BPADA | 320 | 540 | 110 | 3.1 |
| PI-5b | 6FDA | 363 | 556 | 121 | 3.4 |
Td5%: Temperature at 5% weight loss. ODPA: 4,4′-oxydiphthalic anhydride (B1165640); BPADA: 4,4′-(hexafluoroisopropylidene)diphthalic anhydride; 6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride.
Another method for incorporating such structures involves solid-phase synthesis. researchgate.net This technique allows for the preparation of a polymer-bound 2-aminobenzo[d]oxazole resin, which can then be functionalized with various electrophiles to generate a library of derivatives. researchgate.net This approach highlights the versatility of the 2-aminobenzoxazole (B146116) skeleton in creating diverse polymeric materials. researchgate.net
Development of Optoelectronic and Fluorescent Materials
The benzoxazole scaffold is a well-established fluorophore, and its derivatives are of significant interest for applications in optoelectronics, bio-imaging, and sensing. researchgate.netrsc.orgacs.org Small molecule fluorescent probes often possess advantages in synthesis, reproducibility, and biological imaging. researchgate.netstemmpress.com The development of new fluorescent probes is a major focus of scientific research. researchgate.netstemmpress.com
The photophysical properties of these materials are governed by their electronic structure. Many advanced fluorescent materials are designed with a donor-π-acceptor (D-π-A) architecture. mdpi.com This design can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for achieving desirable characteristics like large Stokes shifts (the separation between absorption and emission maxima) and solvatochromism (a change in color with solvent polarity). mdpi.comrsc.org In this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups attached to the benzoxazole ring system can facilitate this charge transfer, making it a promising core for developing such materials.
Research on related heterocyclic compounds demonstrates the potential of this molecular design. For example, novel oxazolone (B7731731) derivatives have been synthesized that exhibit large Stokes' shifts, high fluorescence quantum yields, and strongly polar charge transfer excited states. rsc.org Similarly, chiral fluorescent probes based on a BINOL framework have been developed that show a fluorescence "turn-on" response with high selectivity for specific analytes. nih.gov
The optical band gap is a critical parameter for materials used in optoelectronic applications, as it defines the energy required for electronic excitation. mdpi.com This property can be tuned by modifying the chemical structure and is influenced by the material's environment. mdpi.com The sensitivity of D-π-A molecules to their environment makes them promising candidates for color-tunable luminescent applications in devices like organic light-emitting diodes (OLEDs). mdpi.com
The table below presents photophysical data for representative fluorescent probes with heterocyclic cores, illustrating the properties that can be achieved with this class of molecules.
| Probe/Dye | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Ref |
| (R)-5 | 265 | 500 | 235 | - | Methanol/Water | nih.gov |
| (S)-5 | 265 | 470 | 205 | - | Methanol/Water | nih.gov |
| PB3 | 480 | 622 | 142 | 0.70 | Toluene | rsc.org |
| BTH-MPH | - | 510 & 570 | - | - | - | stemmpress.com |
Data for probes (R)-5 and (S)-5 are in the presence of l-Arg/d-Arg and Zn2+.
The development of fluorescent materials based on the 2-aminobenzoxazole core could lead to new probes for biological imaging and advanced materials for optoelectronic devices. researchgate.netmdpi.com
Ligand Design and Coordination Chemistry for Catalytic Systems
2-Aminobenzo[d]oxazol-5-ol as a Multi-Dentate Ligand8.2. Synthesis and Characterization of Metal Complexes8.3. Evaluation of Catalytic Activity and Selectivity8.4. Exploration of Redox-Active Ligand Characteristics
Further research would be needed to investigate the potential of this compound in these chemical applications.
Development of Fluorescent Probes and Imaging Agents
Design Principles for 2-Aminobenzo[d]oxazol-5-ol Based Fluorophores
The design of fluorescent probes based on the this compound scaffold is guided by several key principles aimed at achieving high sensitivity, selectivity, and a robust fluorescence response upon interaction with a specific biological target. mdpi.com The core structure of these probes generally consists of three essential components: a fluorophore (the this compound core), a recognition group (receptor) that selectively binds to the target analyte, and a linker that connects the two. mdpi.com The fluorescence output of the probe is modulated through various photophysical mechanisms, primarily Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.govmdpi.com
In a typical PET-based sensor design, the fluorescence of the this compound core is initially "turned off" or quenched in the absence of the target analyte. nih.gov This quenching is achieved by attaching an electron-rich recognition moiety to the fluorophore. Upon excitation, an electron is transferred from this recognition group to the excited fluorophore, leading to non-emissive de-excitation. When the probe binds to its target, the electron-donating ability of the recognition group is diminished, inhibiting the PET process and "turning on" the fluorescence. nih.gov The amino and hydroxyl groups of this compound are ideal handles for the covalent attachment of such recognition units.
The ICT mechanism involves the modulation of the electronic distribution within the fluorophore upon excitation. nih.gov Fluorophores designed based on ICT typically feature an electron-donating group and an electron-accepting group at opposite ends of a π-conjugated system. nih.gov The this compound scaffold can act as an integral part of this system. Modification of the amino or hydroxyl groups, or the introduction of substituents on the benzoxazole (B165842) ring, can alter the electron density distribution. Interaction with a target analyte can trigger a change in the ICT character of the probe, resulting in a detectable shift in the emission wavelength or intensity. nih.gov
The success of a fluorescent probe also hinges on the strategic selection of the recognition moiety, which imparts selectivity for a specific enzyme, ion, or other biomolecule. mdpi.comnih.gov For instance, by attaching a substrate specific to a particular enzyme, the probe's fluorescence can be designed to change upon enzymatic cleavage. Similarly, incorporating a chelating agent can render the probe sensitive to specific metal ions. rsc.org The versatility of the this compound structure allows for its incorporation into a wide array of probe designs tailored for diverse biological targets.
Applications in Biological Imaging and Enzyme Detection
Derivatives of 2-aminobenzo[d]oxazole have shown significant promise in the field of biological imaging and as inhibitors for specific enzymes, particularly those implicated in neurodegenerative diseases like Alzheimer's disease. researchgate.net The development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy for treating such complex diseases, and the 2-aminobenzo[d]oxazol-5-amine scaffold has been a key component in the design of these ligands. researchgate.net
One notable application is in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of these enzymes can help to alleviate the cognitive symptoms of Alzheimer's disease. A series of 2-substituted benzo[d]oxazol-5-amine derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. researchgate.net
Table 1: Inhibitory Activity of Selected 2-Substituted Benzo[d]oxazol-5-amine Derivatives against Cholinesterase Enzymes
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
|---|---|---|---|
| (4-(5-aminobenzo[d]oxazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone (111) | 0.052 ± 0.010 | 1.085 ± 0.035 | researchgate.net |
| Compound 92 (structure not fully disclosed in the abstract) | 0.052 ± 0.010 | 1.085 ± 0.035 | researchgate.net |
The data in Table 1 highlights the potent inhibitory activity of certain 2-aminobenzo[d]oxazol-5-amine derivatives against AChE, with IC50 values in the nanomolar range. researchgate.net Compound 111, for instance, demonstrated highly potent and selective inhibition of AChE over BuChE. researchgate.net These findings underscore the potential of the this compound scaffold in the development of therapeutic and diagnostic agents for Alzheimer's disease. Furthermore, the inherent fluorescence of these compounds opens up the possibility of their use as imaging agents to visualize the distribution and activity of these enzymes in biological systems.
Positron Emission Tomography (PET) Probe Development
The 2-aminobenzoxazole (B146116) framework is a valuable scaffold for the development of Positron Emission Tomography (PET) probes. nih.govacs.orgresearchgate.net PET is a powerful non-invasive imaging technique that allows for the three-dimensional visualization and quantification of physiological processes in vivo. mdpi.com This is achieved by administering a molecule labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), and detecting the gamma rays produced upon positron-electron annihilation. mdpi.com
The development of PET probes based on this compound involves the strategic incorporation of a positron-emitting isotope into the molecular structure. The amino and hydroxyl groups of the parent compound provide convenient sites for chemical modification and the introduction of the radiolabel. For instance, N-substituted aminobenzoxazoles can be synthesized and subsequently labeled. nih.govacs.org
A common strategy for developing a PET probe is to start with a molecule that has a known high affinity and selectivity for a particular biological target, such as a receptor or an enzyme. dovepress.com This "lead compound" is then modified to include a radiolabel without significantly compromising its binding properties. For example, a methyl group can be introduced into the structure, allowing for radiolabeling via the reaction of a precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I). mdpi.com The resulting radiolabeled probe can then be used for in vivo imaging studies to investigate the distribution and density of the target. mdpi.comdovepress.com
The versatility of the 2-aminobenzoxazole scaffold allows for the design of PET probes for a variety of targets. nih.gov Research in this area is focused on developing novel radioligands with improved properties, such as higher brain uptake and increased selectivity, to advance our understanding of various diseases and to aid in the development of new therapies. dovepress.com
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Synthetic Methodologies and Derivatization Routes
The development of effective and versatile synthetic methods is crucial for exploring the chemical space around the 2-aminobenzo[d]oxazol-5-ol core. While several methods for synthesizing 2-aminobenzoxazoles exist, there is significant room for innovation.
Established synthetic protocols often involve the cyclization of 2-aminophenols using reagents like the highly toxic cyanogen (B1215507) bromide (BrCN) or, more recently, safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govacs.org Other approaches include the intramolecular Smiles rearrangement and solid-phase synthesis for creating compound libraries. nih.govacs.org Future research should focus on developing methodologies that are not only efficient and high-yielding but also align with the principles of green chemistry. This includes the exploration of novel, metal-free catalysts, microwave-assisted organic synthesis to reduce reaction times, and continuous-flow systems, which can allow for the safe use of hazardous reagents in a controlled manner. acs.org
Derivatization of the core structure is key to tuning its properties. The 2-amino group and the phenyl ring are primary sites for modification. Future derivatization routes could explore a broader array of functional groups to enhance properties like solubility, bioavailability, and target specificity. For instance, the introduction of boronic acid moieties can create versatile intermediates for cross-coupling reactions, while strategic fluorination can improve metabolic stability and binding affinity. The synthesis of N-substituted analogues through methods like one-pot amination of benzoxazole-2-thiol precursors opens avenues for creating extensive libraries with diverse functionalities. nih.govacs.org
Table 1: Synthetic & Derivatization Strategies for the 2-Aminobenzoxazole (B146116) Scaffold
| Strategy | Current Methods | Proposed Future Directions |
|---|---|---|
| Core Synthesis | Cyclization of 2-aminophenols with BrCN or NCTS. nih.govacs.org | Development of novel, greener cyclization catalysts. |
| Smiles Rearrangement. nih.govacs.org | Exploration of photocatalytic cyclization reactions. | |
| Solid-Phase Parallel Synthesis. | Implementation of continuous-flow synthesis for improved safety and scalability. acs.org | |
| Derivatization | N-alkylation/acylation of the 2-amino group. escholarship.org | Introduction of diverse functional groups (e.g., boronic acids, fluorinated motifs). |
| Substitution on the benzene (B151609) ring. nih.gov | Use of late-stage functionalization to rapidly diversify complex derivatives. | |
| Synthesis of N-substituted analogues via amination of thiol precursors. nih.govacs.org | Automated synthesis for high-throughput generation of derivative libraries. |
Advanced Mechanistic Elucidation of Biological Actions and Target Validation
Derivatives of the 2-aminobenzoxazole scaffold have been identified as potent modulators of various biological targets, including enzymes implicated in neurodegenerative diseases and cancer pathways. nih.gov However, for many of these compounds, the precise mechanism of action and the full spectrum of their molecular targets remain to be fully elucidated.
Future research must move beyond primary screening assays to incorporate advanced methodologies for mechanistic studies and target validation. Techniques such as chemical proteomics, including activity-based protein profiling (ABPP), can be employed to identify the complete set of protein interactions within a cell, potentially uncovering novel targets and off-target effects. This provides a more holistic view of the compound's biological activity.
For promising compounds, validating that their therapeutic effect is mediated through the identified target is critical. The use of advanced genetic tools like CRISPR-Cas9 gene editing can be used to knock out or modify the putative target protein in cellular models, allowing for a definitive assessment of its role in the compound's activity. Furthermore, structural biology techniques, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), should be utilized to solve the high-resolution structures of these ligands in complex with their protein targets. This provides invaluable insight into the specific molecular interactions driving binding and inhibition, which can guide further structure-based drug design.
Table 2: Biological Targets and Advanced Validation Techniques
| Known Target Class | Example(s) | Future Mechanistic & Validation Approaches |
|---|---|---|
| Enzyme Inhibitors | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Cyclooxygenase-2 (COX-2). nih.gov | Chemical Proteomics: Identify all cellular protein binding partners. |
| Pathway Modulators | HPV-relevant cellular pathways, Prostaglandin E2 generation. escholarship.orgnih.gov | CRISPR-Cas9: Genetically validate the on-target mechanism of action. |
| Transporter Inhibitors | Sphingosine-1-phosphate transporter Spns2. nih.gov | Structural Biology (X-ray/Cryo-EM): Determine precise binding mode to guide optimization. |
| Aβ Aggregation Inhibitors | Inhibition of amyloid-beta plaque formation. nih.gov | Advanced Cellular Imaging: Visualize target engagement in real-time within living cells. |
Expansion of Materials Science Applications and Device Integration
The benzoxazole (B165842) core is known for its excellent photophysical properties, particularly fluorescence, making it a valuable component in materials science. lookchem.comimpurity.comchemimpex.com These properties have been harnessed in several applications, but there is vast potential for expansion.
A significant area of application is in organic electronics, specifically in Organic Light-Emitting Diodes (OLEDs). Benzoxazole derivatives have been successfully used as efficient deep-blue emitters, a critical component for full-color displays and solid-state lighting. researchgate.netspiedigitallibrary.orgnih.gov Future work could focus on designing novel derivatives with improved quantum efficiency, enhanced thermal stability, and greater color purity. researchgate.net The development of solution-processable benzoxazole-based materials is also a key goal to enable low-cost, large-area device fabrication. nih.govresearchgate.net
Another promising avenue is the development of fluorescent sensors. The sensitivity of the benzoxazole fluorophore to its local environment could be exploited to design chemosensors for detecting specific metal ions, anions, or biologically important molecules like hydrogen peroxide. derpharmachemica.comnih.gov A major and direct application of device integration is in biomedical imaging. Benzoxazole derivatives have been successfully radiolabeled with isotopes like Carbon-11 (B1219553) and Fluorine-18 (B77423) to create Positron Emission Tomography (PET) probes. nih.govnih.gov These probes are used for the non-invasive imaging of targets in the brain, such as serotonin (B10506) receptors and β-amyloid plaques associated with Alzheimer's disease. nih.govacs.org Future research should aim to develop next-generation PET tracers with higher affinity, greater specificity, and improved blood-brain barrier penetration to visualize a wider range of disease-related targets in vivo.
Table 3: Materials Science and Device Integration Applications
| Application Area | Current Status | Future Research Directions |
|---|---|---|
| Organic Electronics | Used as deep-blue emitters in OLEDs. researchgate.netspiedigitallibrary.orgnih.gov | Design of highly efficient, stable, and solution-processable emitters. researchgate.net |
| Exploration of benzoxazole derivatives in organic photovoltaics (OPVs). | ||
| Biomedical Imaging | Development of 11C and 18F-labeled PET probes for amyloid plaques and 5-HT3 receptors. nih.govnih.govacs.org | Creation of novel PET tracers for other neurological and oncological targets. |
| Improving tracer kinetics, specificity, and blood-brain barrier penetration. | ||
| Sensors | Recognized as potential fluorescent probes. derpharmachemica.comchemimpex.com | Rational design of selective chemosensors for specific ions and biomolecules. nih.gov |
| Integration into microfluidic devices for high-throughput bioanalysis. |
Rational Design of Multi-Target Directed Ligands for Complex Biological Systems
Complex diseases such as Alzheimer's, cancer, and metabolic disorders are characterized by multifactorial pathologies, making them difficult to treat with single-target drugs. The strategy of designing Multi-Target Directed Ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously—is a promising therapeutic paradigm.
The 2-aminobenzoxazole scaffold is an ideal starting point for the rational design of MTDLs. Research has already demonstrated the successful design of derivatives that concurrently inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta, two key targets in Alzheimer's disease. nih.gov This was achieved through strategies like scaffold hopping and computational modeling to guide the synthetic efforts.
The future of MTDL design will heavily rely on the integration of computational tools and artificial intelligence (AI). Machine learning models can be trained on existing structure-activity relationship data to predict the bioactivity of virtual compounds against multiple targets, dramatically accelerating the discovery of promising candidates. This in silico approach reduces the time and cost associated with synthesizing and screening large compound libraries. The application of this MTDL strategy can be expanded beyond neurodegenerative diseases. By understanding the key pathological pathways in other complex diseases, the 2-aminobenzoxazole core can be rationally decorated with functional groups designed to interact with a new combination of targets, leading to novel therapies for conditions like multi-drug resistant cancers or diabetes.
Table 4: Strategies for Multi-Target Directed Ligand (MTDL) Design
| Design Principle | Current Application | Future Opportunities |
|---|---|---|
| Scaffold Hopping & Hybridization | Combining pharmacophores to hit multiple targets in Alzheimer's disease (e.g., AChE and Aβ aggregation). nih.gov | Applying the MTDL approach to other complex diseases like cancer or metabolic syndrome. |
| Computational Chemistry | Using molecular docking and dynamics to predict binding to target proteins. | Integrating AI and machine learning for predictive multi-target activity modeling. |
| Systems Biology | Targeting nodes within a complex disease network. | Designing ligands that modulate entire pathways or protein-protein interaction networks. |
| Fragment-Based Design | Linking small fragments that bind to different pockets or different targets. | Developing novel linkers to optimize the pharmacology of both parts of the MTDL. |
Q & A
Q. What are the conventional synthetic routes for 2-Aminobenzo[d]oxazol-5-ol, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of o-aminophenol derivatives. For example, phosgenation of o-aminophenol yields benzoxazole scaffolds, which can be further functionalized . Characterization involves FT-IR (to confirm NH and C=O stretches), <sup>1</sup>H/<sup>13</sup>C NMR (to verify aromatic proton environments and substituent positions), and mass spectrometry (to confirm molecular ion peaks). Purity is assessed via HPLC with >95% thresholds for research-grade material .
Q. What is the pharmacological significance of this compound derivatives?
- Methodological Answer : Derivatives exhibit antifungal and anticancer activities. For instance, acylated or sulfonated analogs demonstrate efficacy against Candida albicans (MIC: 2–8 µg/mL) by inhibiting ergosterol biosynthesis. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO2) at position 5 enhance antifungal potency .
Advanced Research Questions
Q. How can catalytic systems optimize the synthesis of this compound derivatives?
- Methodological Answer : Zinc(II) catalysts enable regioselective intramolecular C–S bond formation, achieving yields >85% under mild conditions (60°C, 12 h). For example, ZnCl2 in ethanol solvent reduces side reactions compared to traditional Pd/Cu systems . Nickel-catalyzed oxidative C–H functionalization offers a greener alternative, with TON (turnover number) values up to 1,200 and reduced metal leaching .
Q. How should researchers address contradictions in biological activity data for this compound analogs?
- Methodological Answer : Contradictions often arise from solubility differences or assay variability . For example, analogs with logP >3.5 may show false-negative results in aqueous assays. Mitigation strategies include:
- Using DMSO stock solutions with <1% final concentration to prevent precipitation.
- Validating activity across multiple assays (e.g., broth microdilution vs. agar diffusion for antifungals) .
- Applying molecular docking to confirm target binding (e.g., CYP51 for antifungals) despite variable IC50 values .
Q. What strategies enhance the stability of this compound under physiological conditions?
- Methodological Answer : Stability is improved via:
- Boronic ester protection at position 5 (e.g., pinacol boronate), which resists hydrolysis at pH 7.4 and enables Suzuki-Miyaura cross-coupling in vivo .
- N-Methylation of the amine group to reduce oxidative deamination, validated by LC-MS stability assays over 72 h .
Key Research Gaps and Recommendations
- Mechanistic Studies : Limited data exist on the ROS scavenging activity of this compound in cancer models. Use ESR spectroscopy to quantify hydroxyl radical inhibition .
- Scale-Up Challenges : Zinc catalysts face reproducibility issues at >10 mmol scales. Optimize ligand systems (e.g., bipyridines) to stabilize metal centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
